7-Bromo-1H-imidazo[4,5-c]pyridine
Overview
Description
7-Bromo-1H-imidazo[4,5-c]pyridine is a brominated heterocyclic compound that is part of the imidazo[4,5-c]pyridine family. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The presence of the bromine atom on the imidazo[4,5-c]pyridine core can facilitate further functionalization through various chemical reactions.
Synthesis Analysis
The synthesis of brominated imidazo[4,5-c]pyridine derivatives can be achieved through different methods. One approach involves the regioselective halogenation of imidazo[1,2-a]pyridines using sodium bromite as the halogen source, which provides an efficient method for the formation of C–Br bonds . Another method includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions to yield various 6-bromo-imidazo[4,5-b]pyridine derivatives . Although these methods do not directly synthesize 7-Bromo-1H-imidazo[4,5-c]pyridine, they highlight the general strategies that can be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of brominated imidazo[4,5-c]pyridine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated, revealing details about its molecular geometry and intermolecular interactions . These findings can provide insights into the structural characteristics of 7-Bromo-1H-imidazo[4,5-c]pyridine.
Chemical Reactions Analysis
Brominated imidazo[4,5-c]pyridine compounds can undergo various chemical reactions due to the presence of the reactive bromine atom. For example, the 3-bromo-imidazo[1,2-a]pyridines synthesized through halogenation can be further transformed into imidazo[1,2-a]pyridine core π-systems by Suzuki–Miyaura reactions . This demonstrates the versatility of brominated imidazo[4,5-c]pyridine derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated imidazo[4,5-c]pyridine derivatives are influenced by their molecular structure. The crystal structure of a related compound shows stabilization by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions . These interactions can affect the compound's solubility, melting point, and other physical properties. Additionally, the presence of the bromine atom can make the compound more amenable to nucleophilic substitution reactions, which is important for further chemical modifications.
Scientific Research Applications
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Pharmacological Applications
- Imidazo[4,5-c]pyridine derivatives have been found to have significant pharmacological potential . They play a crucial role in numerous disease conditions .
- The first bioactivity discovered for these compounds was as GABA A receptor positive allosteric modulators . Other drugs found in this chemical group include proton pump inhibitors, aromatase inhibitors, and NSAIDs .
- These compounds can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
- Their biochemical and biophysical properties have foregrounded their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
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Therapeutic Potential
- Imidazole-containing compounds, including imidazo[4,5-c]pyridine derivatives, have a broad range of chemical and biological properties .
- They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Technological Applications
- This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
- In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
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Chemical Synthesis
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Antiviral Activity
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Luminescent Properties
- This class of aromatic heterocycles, including “7-Bromo-1H-imidazo[4,5-c]pyridine”, has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
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Material Science
- This class of aromatic heterocycles, including “7-Bromo-1H-imidazo[4,5-c]pyridine”, has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
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Antibacterial Activity
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Anti-Inflammatory Activity
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they hold promise for future research and development in the field of drug discovery .
properties
IUPAC Name |
7-bromo-3H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGAFIAGSJONEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555690 | |
Record name | 7-Bromo-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-imidazo[4,5-c]pyridine | |
CAS RN |
90993-26-3 | |
Record name | 7-Bromo-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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